![molecular formula C12H9F3O3 B13464810 rac-(1R,4S,5S)-4-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 2763998-34-9](/img/structure/B13464810.png)
rac-(1R,4S,5S)-4-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “rac-(1R,4S,5S)-4-(3,4,5-trifluorophenyl)-2-oxabicyclo[211]hexane-5-carboxylic acid” is a synthetic organic molecule characterized by its unique bicyclic structure and the presence of trifluorophenyl and carboxylic acid functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(1R,4S,5S)-4-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid” typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the trifluorophenyl group: This step may involve a Friedel-Crafts acylation or a similar electrophilic aromatic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve the use of high-pressure reactors, specialized catalysts, and continuous flow processes to ensure efficient and scalable synthesis.
化学反応の分析
Types of Reactions
The compound “rac-(1R,4S,5S)-4-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid” can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.
Reduction: The trifluorophenyl group can be reduced under specific conditions to form partially or fully hydrogenated products.
Substitution: The bicyclic core can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group may yield esters or amides, while reduction of the trifluorophenyl group may produce partially hydrogenated aromatic compounds.
科学的研究の応用
The compound “rac-(1R,4S,5S)-4-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid” has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Materials Science: Application in the design and synthesis of novel materials with unique properties, such as high thermal stability or specific electronic characteristics.
Organic Synthesis: Use as a building block for the synthesis of more complex molecules in organic chemistry research.
作用機序
The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluorophenyl group can enhance the compound’s binding affinity and selectivity, while the bicyclic core provides structural rigidity.
類似化合物との比較
Similar Compounds
(1R,4S,5S)-4-phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid: Similar structure but lacks the trifluorophenyl group.
(1R,4S,5S)-4-(3,4-difluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid: Contains a difluorophenyl group instead of a trifluorophenyl group.
(1R,4S,5S)-4-(3,5-difluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid: Another variant with a different substitution pattern on the phenyl ring.
Uniqueness
The presence of the trifluorophenyl group in “rac-(1R,4S,5S)-4-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid” imparts unique properties, such as increased lipophilicity and metabolic stability, which can be advantageous in medicinal chemistry and materials science applications.
特性
CAS番号 |
2763998-34-9 |
|---|---|
分子式 |
C12H9F3O3 |
分子量 |
258.19 g/mol |
IUPAC名 |
(1R,4S,5S)-4-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid |
InChI |
InChI=1S/C12H9F3O3/c13-6-1-5(2-7(14)10(6)15)12-3-8(18-4-12)9(12)11(16)17/h1-2,8-9H,3-4H2,(H,16,17)/t8-,9+,12-/m1/s1 |
InChIキー |
YTUDKTBPCITDOD-VDDIYKPWSA-N |
異性体SMILES |
C1[C@@H]2[C@H]([C@]1(CO2)C3=CC(=C(C(=C3)F)F)F)C(=O)O |
正規SMILES |
C1C2C(C1(CO2)C3=CC(=C(C(=C3)F)F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


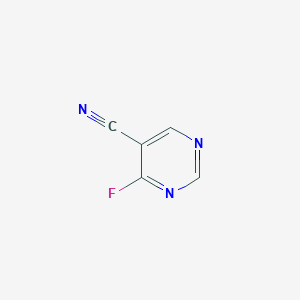
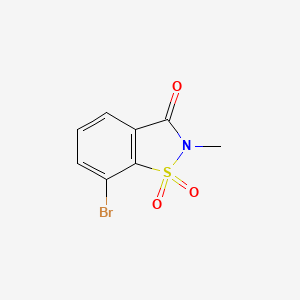
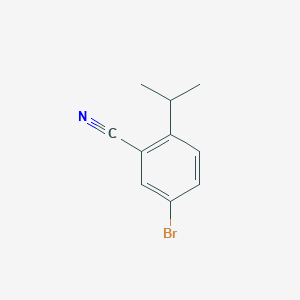
![3-(3-{[3-(2-azidoethoxy)phenyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione](/img/structure/B13464762.png)
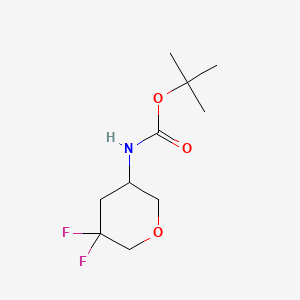
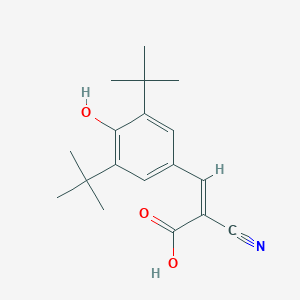
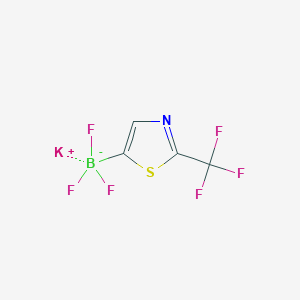
![Ethyl 5-azaspiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B13464785.png)
![2-Azabicyclo[3.1.1]heptan-4-amine](/img/structure/B13464790.png)
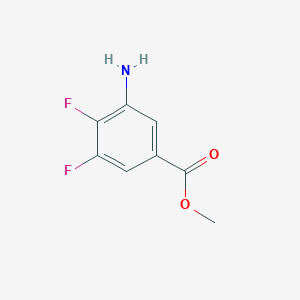

![3-[(Benzyloxy)carbonyl]-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13464823.png)
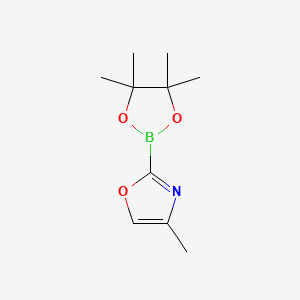
![5-Bromo-6-methoxypyrazolo[1,5-A]pyridine](/img/structure/B13464837.png)
